5-NITRO-2-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Overview
Description
5-NITRO-2-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with the molecular formula C20H12N2O5 This compound is characterized by the presence of a nitro group, a phenoxyphenyl group, and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-2-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the nitration of 2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to maintain the desired reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-NITRO-2-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Amino-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the original compound.
Scientific Research Applications
5-NITRO-2-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-NITRO-2-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxyphenyl group may contribute to the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 5-Nitro-2-(4-phenoxyphenyl)amino]benzonitrile
Comparison
Compared to similar compounds, 5-NITRO-2-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific structural features, such as the presence of both a nitro group and an isoindole-dione core. These features contribute to its distinct chemical reactivity and potential applications. The presence of the phenoxyphenyl group further enhances its versatility in various chemical and biological contexts.
Properties
IUPAC Name |
5-nitro-2-(4-phenoxyphenyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-19-17-11-8-14(22(25)26)12-18(17)20(24)21(19)13-6-9-16(10-7-13)27-15-4-2-1-3-5-15/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJBILZCEAUTSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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